N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide
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Description
N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H13N3O4S3 and its molecular weight is 419.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide and related compounds have been synthesized and characterized using various methods, including elemental analysis, NMR, IR, and LC-MS spectral studies. This synthesis and characterization are fundamental in understanding the reactivity and potential applications of these compounds in scientific research (Patel, Patel, & Shah, 2015).
Electrophilic Substitution Reactions
- These compounds have been subjected to electrophilic substitution reactions, including nitration, bromination, formylation, and acylation. This highlights their potential for further chemical modifications and applications in various fields of chemistry and materials science (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity
- Some derivatives of this compound have shown good antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi. This suggests their potential use in developing new antimicrobial agents (Cakmak et al., 2022).
Antitumor Properties
- Several studies have investigated the antitumor properties of related compounds. These investigations are crucial in the search for new anticancer agents, as some compounds have demonstrated significant inhibitory effects on tumor cell growth (Horishny et al., 2020).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S3/c21-16(20-17-19-12-5-1-2-6-14(12)26-17)13-7-8-15(24-13)27(22,23)18-10-11-4-3-9-25-11/h1-9,18H,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWYUYVVBOJWQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.